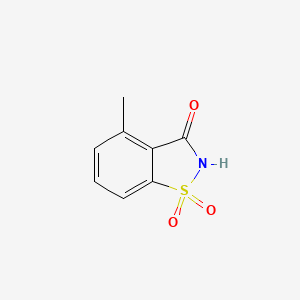
1,2-Benzisothiazol-3(2H)-one, 4-methyl-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzisothiazol-3(2H)-one, 4-methyl-, 1,1-dioxide is a heterocyclic compound containing a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the cyclization of o-aminothiophenol with carboxylic acids or their derivatives. For 1,2-Benzisothiazol-3(2H)-one, 4-methyl-, 1,1-dioxide, a possible synthetic route could involve:
Starting Materials: o-Aminothiophenol and 4-methylbenzoic acid.
Reaction Conditions: Cyclization in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus pentoxide.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar cyclization reactions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzothiazole derivatives can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of dihydrobenzothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzothiazoles.
Substitution: Various substituted benzothiazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
Benzothiazole derivatives are used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology
These compounds exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Benzothiazole derivatives are investigated for their potential as therapeutic agents in treating diseases such as cancer, Alzheimer’s, and bacterial infections.
Industry
In industry, benzothiazole derivatives are used as vulcanization accelerators in rubber production and as corrosion inhibitors.
Wirkmechanismus
The mechanism of action of benzothiazole derivatives varies depending on their specific structure and application. Generally, they interact with biological targets such as enzymes, receptors, or DNA. For example, some benzothiazole derivatives inhibit the enzyme topoisomerase, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: The parent compound, known for its basic structure and properties.
2-Aminobenzothiazole: A derivative with an amino group, used in various chemical reactions.
6-Methylbenzothiazole: A methyl-substituted derivative with different biological activities.
Uniqueness
1,2-Benzisothiazol-3(2H)-one, 4-methyl-, 1,1-dioxide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other benzothiazole derivatives.
Eigenschaften
CAS-Nummer |
90321-99-6 |
|---|---|
Molekularformel |
C8H7NO3S |
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
4-methyl-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NO3S/c1-5-3-2-4-6-7(5)8(10)9-13(6,11)12/h2-4H,1H3,(H,9,10) |
InChI-Schlüssel |
LWVDCUCGKCOXLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)S(=O)(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















